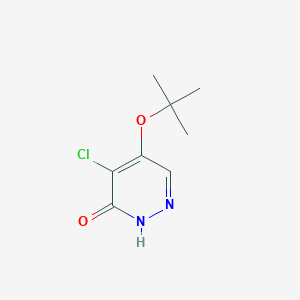
(3-(6-Aminopyrazin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O. It is characterized by the presence of an aminopyrazine group attached to a phenyl ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .
Chemical Reactions Analysis
Types of Reactions: (3-(6-Aminopyrazin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the pyrazine ring can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)aldehyde or (3-(6-Aminopyrazin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-(6-Aminopyrazin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
(3-(6-Nitropyrazin-2-yl)phenyl)methanol: Similar structure but with a nitro group instead of an amino group.
(3-(6-Hydroxypyrazin-2-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(3-(6-Methylpyrazin-2-yl)phenyl)methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness: (3-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to the presence of the aminopyrazine group, which imparts specific chemical and biological properties. This group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
1349717-36-7 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
[3-(6-aminopyrazin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
RWPNAODNSKOMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)

![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)





